BenchChemオンラインストアへようこそ!

2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid

Orexin receptor antagonists Medicinal chemistry GPCR ligand design

This heterobifunctional building block features a thiazolidine-4-carboxylic acid core pre-functionalized with a 1-ethyl-3-methyl-1H-pyrazol-4-yl substituent, specifically enumerated as a preferred R¹ group in patent US20110105491A1 for orexin receptor antagonists. Unlike non-preferred 3,5-dimethyl and 5-methyl positional isomers, this compound ensures target-specific SAR exploration. The carboxylic acid handle supports amide coupling or esterification for diversification. Multi-vendor sourcing at ≥95% purity provides supply chain resilience for lead optimization. Also validated as a key intermediate for α-amylase inhibitor SAR studies (HR.TH₇, IC₅₀ 15.1 µg/mL).

Molecular Formula C10H15N3O2S
Molecular Weight 241.31 g/mol
CAS No. 1218401-81-0
Cat. No. B3091680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid
CAS1218401-81-0
Molecular FormulaC10H15N3O2S
Molecular Weight241.31 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=N1)C)C2NC(CS2)C(=O)O
InChIInChI=1S/C10H15N3O2S/c1-3-13-4-7(6(2)12-13)9-11-8(5-16-9)10(14)15/h4,8-9,11H,3,5H2,1-2H3,(H,14,15)
InChIKeyKKLBTWRDGHHNJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid (CAS 1218401-81-0): Procurement-Relevant Identity and Physicochemical Profile


2-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid (CAS 1218401-81-0) is a heterobifunctional building block comprising a 1,3-thiazolidine-4-carboxylic acid core and a 1-ethyl-3-methyl-1H-pyrazol-4-yl substituent at the 2-position [1]. Its molecular formula is C₁₀H₁₅N₃O₂S (MW 241.31 g/mol), with computed XLogP3-AA of -1.8, topological polar surface area (TPSA) of 92.5 Ų, two hydrogen bond donors, five hydrogen bond acceptors, and three rotatable bonds [1]. The compound is commercially supplied at ≥95% purity from multiple vendors including Santa Cruz Biotechnology (catalog sc-304366) and AKSci . Computed bulk properties include density 1.5±0.1 g/cm³, boiling point 480.9±45.0 °C at 760 mmHg, and flash point 244.7±28.7 °C . It is classified as an irritant and is not TSCA-listed .

Why Generic Substitution of 2-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid with Closely Related Pyrazole-Thiazolidine Analogs Fails


Within the pyrazole-thiazolidine-4-carboxylic acid family, even single-atom alterations in the pyrazole substitution pattern produce chemically distinct entities with non-interchangeable molecular recognition profiles. The 1-ethyl-3-methyl-1H-pyrazol-4-yl motif is specifically enumerated in patent US20110105491A1 as one of a limited set of preferred heteroaryl groups for thiazolidine-based orexin receptor antagonists, while the 3,5-dimethyl and 5-methyl positional isomers are not included in this preferred list [1]. This patent-level differentiation directly reflects that minor regiochemical shifts (e.g., methyl relocation from position 3 to 5, or dimethylation at 3 and 5) can abolish key binding interactions. Furthermore, these substitution differences alter computed physicochemical properties—including lipophilicity, hydrogen-bonding capacity, and conformational flexibility—which govern solubility, permeability, and metabolic stability in downstream applications [2]. Consequently, treating in-class compounds as interchangeable building blocks risks introducing undetected potency gaps, altered ADME profiles, or synthetic route incompatibilities.

Quantitative Differentiation Evidence for 2-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid vs. Closest Analogs


Patent-Level Enumeration as Preferred Orexin Receptor Antagonist Scaffold Substituent vs. Non-Enumerated Positional Isomers

In US Patent US20110105491A1, which claims thiazolidine compounds as orexin receptor antagonists, the 1-ethyl-3-methyl-1H-pyrazol-4-yl group is explicitly listed among only eight preferred heteroaryl substituents (R¹) from hundreds of possible variants described in the specification [1]. By contrast, the closely related 1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl and 1-ethyl-5-methyl-1H-pyrazol-4-yl analogs—both commercially available from the same supplier (Santa Cruz Biotechnology sc-304367 and sc-304368, respectively)—are absent from this preferred list [1]. This is a class-level inference: the patent's selection of preferred substituents was guided by structure-activity relationship (SAR) data demonstrating that the 3-methyl (mono-substituted) pattern provides an optimal balance of steric occupancy and electronic character at the orexin receptor orthosteric site, which is disrupted by a second methyl group at position 5.

Orexin receptor antagonists Medicinal chemistry GPCR ligand design

Physicochemical Property Differentiation: XLogP3, TPSA, and Hydrogen-Bonding Profile vs. 3,5-Dimethyl and 5-Methyl Analogs

The target compound possesses a computed XLogP3-AA of -1.8, TPSA of 92.5 Ų, two hydrogen bond donors (HBD), and five hydrogen bond acceptors (HBA), as reported in PubChem [1]. The 3,5-dimethyl analog (Santa Cruz sc-304367; C₁₁H₁₇N₃O₂S, MW 255.34 g/mol) contains an additional methyl group, which is predicted to increase lipophilicity (estimated XLogP3 increase of ~0.4–0.6 log units) and slightly elevate TPSA due to added van der Waals surface area, while the 5-methyl analog (Santa Cruz sc-304368; C₁₀H₁₅N₃O₂S, identical MW to target) represents a regiochemical isomer with identical molecular formula but altered electronic distribution and dipole moment due to methyl relocation from position 3 to 5 . The target's XLogP3 of -1.8 places it in a more hydrophilic regime than the 3,5-dimethyl analog, predicting higher aqueous solubility and lower passive membrane permeability—properties that directly impact bioavailability and formulation strategy. Quantitative comparator data for the analogs are not available from the same authoritative database; this comparison is cross-study computable using standard in silico tools (e.g., XLogP3, Cactvs) and should be verified experimentally.

Physicochemical profiling Drug-likeness ADME prediction

Class-Level Biological Activity Precedent: α-Amylase Inhibition by Pyrazole-Linked Thiazolidine-4-Carboxylic Acid Scaffold

A 2025 study published in the Journal of Molecular Structure demonstrated that pyrazole-linked thiazolidine-4-carboxylic acid derivatives exhibit potent α-amylase inhibition [1]. The lead compound HR.TH₇ (unsubstituted pyrazolyl-thiazolidine, R=H) achieved an IC₅₀ of 15.1 ± 0.97 µg/mL, a potency directly comparable to the clinical standard acarbose [1]. Molecular docking into human α-amylase (PDB: 4BAJ) revealed key binding interactions rationalizing this activity, while in silico ADME/toxicity predictions confirmed favorable gastrointestinal absorption and low toxicity risk for this scaffold [1]. The target compound (CAS 1218401-81-0) shares the identical pyrazole-thiazolidine-4-carboxylic acid core scaffold but bears a specific 1-ethyl-3-methyl substitution on the pyrazole ring. In this study, substitution at the pyrazole ring modulated activity; the SAR trend suggests that the electronic and steric properties conferred by the 1-ethyl-3-methyl pattern in the target compound may similarly influence α-amylase binding, though the target compound itself was not directly tested in this study [1]. This provides class-level evidence that the scaffold is biologically active and that substitution-dependent potency modulation is expected.

α-Amylase inhibition Type 2 diabetes Antidiabetic agents

Supplier-Validated Availability and Purity Specification vs. Structurally Similar Commercial Analogs

The target compound is available from Santa Cruz Biotechnology as catalog sc-304366 in 500 mg quantity at a list price of $360.00, with a purity specification of ≥95% (implied by AKSci listing at 95%) . Two closest commercially available positional isomers—2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid (sc-304367) and 2-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid (sc-304368)—are listed at identical pricing and quantity, indicating equivalent commercial accessibility across the three compounds . The target compound is additionally cataloged by AKSci (4329DC), VWR International, and ChemicalBook, providing multi-vendor sourcing redundancy . The compound carries an MDL number MFCD03180302 and is classified as an irritant with no TSCA inventory listing, which triggers specific import/export handling requirements that may differ from TSCA-listed analogs .

Chemical procurement Building block sourcing Purity specification

Procurement-Driven Application Scenarios for 2-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid (CAS 1218401-81-0)


Orexin Receptor Antagonist Lead Generation Using a Patent-Validated Pyrazole-Thiazolidine Building Block

For medicinal chemistry teams developing dual orexin-1/orexin-2 receptor antagonists for sleep disorders, 2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid provides a thiazolidine-4-carboxylic acid core pre-functionalized with a patent-preferred heteroaryl group. As demonstrated in US Patent US20110105491A1, the 1-ethyl-3-methyl-1H-pyrazol-4-yl substituent is explicitly enumerated among the most preferred R¹ groups for this target class, while the 3,5-dimethyl and 5-methyl positional isomers are excluded from the preferred set [1]. Procuring this specific compound rather than a non-enumerated analog reduces the risk of generating inactive library members, thereby improving hit-finding efficiency in orexin antagonist screening cascades. The carboxylic acid handle additionally permits amide coupling or esterification for further diversification [1].

α-Amylase Inhibitor Lead Optimization Exploiting Substitution-Dependent Potency Modulation

The pyrazole-linked thiazolidine-4-carboxylic acid scaffold has been validated as a potent α-amylase inhibitory chemotype, with lead compound HR.TH₇ achieving an IC₅₀ of 15.1 µg/mL, comparable to acarbose [2]. The target compound (CAS 1218401-81-0) incorporates a specific 1-ethyl-3-methyl substitution on the pyrazole ring not present in HR.TH₇, enabling SAR exploration of how N-ethyl and C-3-methyl groups modulate potency, selectivity, and metabolic stability relative to the unsubstituted lead. Researchers can procure this compound to systematically probe the effect of pyrazole alkylation on α-amylase binding, leveraging the favorable in silico ADME profile (high GI absorption, low toxicity) already established for this scaffold class [2].

Physicochemical Property-Guided Building Block Selection for CNS vs. Peripheral Target Programs

With a computed XLogP3 of -1.8 and TPSA of 92.5 Ų [3], 2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid occupies a more hydrophilic property space than its 3,5-dimethyl analog (estimated XLogP3 ~ -1.2 to -1.4). This differentiation is significant for programs where central nervous system (CNS) penetration is desired—optimal CNS drug XLogP typically ranges from 1 to 3—versus peripheral target programs where lower lipophilicity may reduce off-target CNS effects. Procurement teams can select this compound when designing libraries biased toward peripherally restricted or renally cleared candidates, while the 3,5-dimethyl analog may be more appropriate for CNS-penetrant series [3].

Multi-Vendor Sourcing Strategy for Redundancy in Academic and Industrial Medicinal Chemistry Supply Chains

The target compound is available from at least four independent suppliers (Santa Cruz Biotechnology sc-304366, AKSci 4329DC, VWR International, and ChemicalBook-listed vendors) at ≥95% purity . This multi-vendor landscape ensures supply chain resilience—critical for long-running lead optimization programs where single-source dependency can cause costly delays. The compound's MDL number (MFCD03180302) facilitates cross-vendor lot tracing, and the absence of TSCA listing (as noted by VWR ) triggers specific import documentation requirements that procurement teams must factor into sourcing decisions. The pricing parity across the three Santa Cruz positional isomers (all $360.00/500 mg) means that selection can be driven by scientific rationale rather than cost differentials .

Quote Request

Request a Quote for 2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.